In-Depth Technical Guide: Mechanism of Action of CYP1A1 Inhibitor 8a
In-Depth Technical Guide: Mechanism of Action of CYP1A1 Inhibitor 8a
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identity
Compound Name: (E)-3-(3,4,5-Trimethoxyphenyl)-1-(pyridin-4-yl)prop-2-en-1-one Internal Reference: 8a CAS Number: 159429-58-0 Molecular Formula: C17H17NO4 Molecular Weight: 299.32 g/mol
Executive Summary
Compound 8a, a heterocyclic chalcone, has been identified as a potent and selective inhibitor of Cytochrome P450 1A1 (CYP1A1), a key enzyme in the metabolic activation of procarcinogens. The primary mechanism of action for 8a involves direct inhibition of CYP1A1 enzymatic activity. Additionally, evidence suggests a secondary mechanism involving the antagonism of the Aryl Hydrocarbon Receptor (AhR), a transcription factor that regulates CYP1A1 expression. This dual action makes compound 8a a promising candidate for further investigation in cancer chemoprevention. This technical guide provides a comprehensive overview of the mechanism of action of CYP1A1 inhibitor 8a, including its inhibitory activity, selectivity, and the experimental protocols used for its evaluation.
Quantitative Data on Inhibitory Activity
The inhibitory potency and selectivity of compound 8a against various cytochrome P450 isoforms have been determined through in vitro assays. The following table summarizes the key quantitative data.
| Target Enzyme | IC50 (nM) | Selectivity vs. CYP1A1 | Data Source |
| CYP1A1 | 58 | - | [1] |
| CYP1A2 | >10,000 | >172-fold | [1] |
| CYP1B1 | >10,000 | >172-fold | [1] |
| CYP2D6 | >10,000 | >172-fold | [1] |
| CYP3A4 | >10,000 | >172-fold | [1] |
Mechanism of Action
The mechanism of action of compound 8a is twofold, targeting both the CYP1A1 enzyme directly and the upstream regulatory pathway involving the Aryl Hydrocarbon Receptor (AhR).
Direct Inhibition of CYP1A1 Enzyme Activity
Compound 8a acts as a potent inhibitor of the catalytic activity of the CYP1A1 enzyme.[2] The trimethoxyphenyl and pyridinyl moieties of the chalcone structure are believed to interact with the active site of the enzyme, preventing the binding and metabolism of CYP1A1 substrates. This direct inhibition is the primary mechanism by which 8a prevents the metabolic activation of procarcinogens. The low nanomolar IC50 value of 58 nM underscores the high affinity of compound 8a for the CYP1A1 enzyme.[1]
Antagonism of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
In addition to direct enzyme inhibition, compound 8a has been reported to antagonize the activation of the Aryl Hydrocarbon Receptor (AhR).[2] The AhR is a ligand-activated transcription factor that, upon binding to xenobiotics such as polycyclic aromatic hydrocarbons (PAHs), translocates to the nucleus and induces the expression of target genes, most notably CYP1A1. By acting as an antagonist, compound 8a likely competes with AhR agonists for binding to the receptor, thereby preventing its activation and the subsequent upregulation of CYP1A1 gene expression. This dual mechanism of downregulating CYP1A1 expression and directly inhibiting its enzymatic activity makes 8a a particularly effective agent in mitigating the harmful effects of procarcinogens.
Experimental Protocols
The evaluation of compound 8a's inhibitory activity on CYP1A1 and its effect on the AhR signaling pathway involves several key experimental protocols.
Synthesis of (E)-3-(3,4,5-Trimethoxyphenyl)-1-(pyridin-4-yl)prop-2-en-1-one (8a)
The synthesis of the title compound is achieved through a Claisen-Schmidt condensation reaction.
Materials:
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4-acetylpyridine
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3,4,5-trimethoxybenzaldehyde
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Ethanol
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Aqueous sodium hydroxide (NaOH) solution
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Stirring apparatus
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Reaction flask
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Filtration apparatus
Procedure:
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Dissolve 4-acetylpyridine and 3,4,5-trimethoxybenzaldehyde in ethanol in a reaction flask.
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Slowly add an aqueous solution of sodium hydroxide to the stirred mixture at room temperature.
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Continue stirring the reaction mixture at room temperature for the time specified in the original literature to allow for the condensation reaction to complete.
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Monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, the product precipitates out of the solution.
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Collect the solid product by filtration and wash with cold ethanol.
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Recrystallize the crude product from a suitable solvent to obtain the purified (E)-3-(3,4,5-Trimethoxyphenyl)-1-(pyridin-4-yl)prop-2-en-1-one (8a).
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Confirm the structure and purity of the final compound using analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro CYP1A1 Inhibition Assay (EROD Assay)
The inhibitory effect of compound 8a on CYP1A1 activity is commonly determined using the 7-ethoxyresorufin-O-deethylase (EROD) assay. This fluorometric assay measures the conversion of the substrate 7-ethoxyresorufin to the fluorescent product resorufin by CYP1A1.
Materials:
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Recombinant human CYP1A1 enzyme (e.g., in Sacchrosomes™) or live cells expressing CYP1A1 (e.g., HEK293 cells)
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7-ethoxyresorufin (substrate)
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Resorufin (standard for calibration curve)
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NADPH regenerating system (for recombinant enzyme assays)
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Compound 8a (test inhibitor)
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96-well microplates (black, clear bottom for fluorescence reading)
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Fluorescence microplate reader
Procedure:
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Preparation of Reagents: Prepare stock solutions of 7-ethoxyresorufin, resorufin, and compound 8a in a suitable solvent (e.g., DMSO). Prepare a working solution of the NADPH regenerating system.
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Incubation: In a 96-well plate, add the recombinant CYP1A1 enzyme or cell suspension.
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Add varying concentrations of compound 8a to the wells. Include a positive control (known CYP1A1 inhibitor) and a vehicle control (solvent only).
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Pre-incubate the plate at 37°C for a specified time.
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Initiation of Reaction: Add the substrate, 7-ethoxyresorufin, to all wells to initiate the enzymatic reaction.
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Incubate the plate at 37°C for a defined period.
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Termination of Reaction: Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).
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Fluorescence Measurement: Measure the fluorescence of the resorufin formed in each well using a microplate reader (excitation ~530 nm, emission ~590 nm).
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Data Analysis:
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Generate a resorufin standard curve to quantify the amount of product formed.
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Calculate the percentage of CYP1A1 inhibition for each concentration of compound 8a relative to the vehicle control.
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Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
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Aryl Hydrocarbon Receptor (AhR) Antagonism Assay
To determine the AhR antagonist activity of compound 8a, a reporter gene assay is typically employed. This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of an AhR-responsive promoter.
Materials:
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Hepa-1c1c7 or other suitable cell line containing an AhR-responsive luciferase reporter construct
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Cell culture medium and supplements
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Compound 8a (test antagonist)
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A known AhR agonist (e.g., TCDD or benzo[a]pyrene)
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Luciferase assay reagent
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Luminometer
Procedure:
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Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to attach overnight.
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Treatment: Treat the cells with varying concentrations of compound 8a.
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After a short pre-incubation period, add a fixed concentration of the AhR agonist to the wells (except for the negative control). Include a positive control (known AhR antagonist) and a vehicle control.
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Incubation: Incubate the cells for a period sufficient to induce reporter gene expression (e.g., 24 hours).
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Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity in each well using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
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Data Analysis:
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Normalize the luciferase activity to a measure of cell viability (e.g., protein concentration or a viability assay) if necessary.
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Calculate the percentage of inhibition of agonist-induced luciferase activity for each concentration of compound 8a.
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Determine the IC50 value for AhR antagonism by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a dose-response curve.
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Conclusion
CYP1A1 inhibitor 8a, identified as (E)-3-(3,4,5-Trimethoxyphenyl)-1-(pyridin-4-yl)prop-2-en-1-one, demonstrates a potent and selective inhibitory effect on the CYP1A1 enzyme. Its mechanism of action involves both direct inhibition of the enzyme's catalytic activity and antagonism of the Aryl Hydrocarbon Receptor signaling pathway, which regulates CYP1A1 expression. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and drug development professionals interested in the further investigation of this promising cancer chemopreventive agent.
References
- 1. (E)-3-(3,4,5-Trimethoxyphenyl)-1-(pyridin-4-yl)prop-2-en-1-one, a heterocyclic chalcone is a potent and selective CYP1A1 inhibitor and cancer chemopreventive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CYP1A1 inhibitor 8a [159429-58-0] glixxlabs.com High quality biochemicals supplier [glixxlabs.com]
